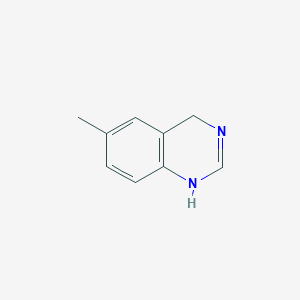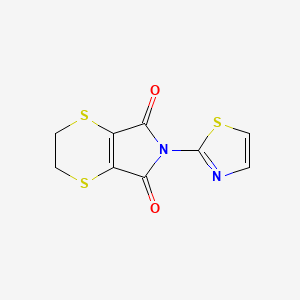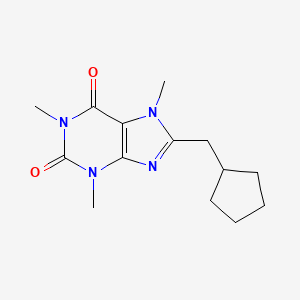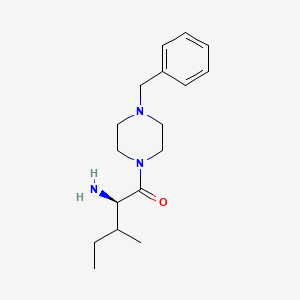![molecular formula C25H52N2O4 B15345677 Octadecanamide, N-[[2-[bis(2-hydroxyethyl)amino]ethoxy]methyl]- CAS No. 61702-64-5](/img/structure/B15345677.png)
Octadecanamide, N-[[2-[bis(2-hydroxyethyl)amino]ethoxy]methyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Octadecanamide, N-[[2-[bis(2-hydroxyethyl)amino]ethoxy]methyl]-, also known as N-[(2-[bis(2-hydroxyethyl)amino]ethoxy)methyl]octadecanamide, is a chemical compound with the molecular formula C24H49NO4. It is a derivative of octadecanamide, which is a fatty acid amide, and it contains hydroxyl groups that make it a hydrophilic molecule.
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: The compound can be synthesized through a multi-step chemical reaction starting with octadecanoic acid. The acid is first converted to its acid chloride using thionyl chloride, followed by reaction with 2,2'-[(2-hydroxyethyl)imino]diethanol to form the desired amide.
Industrial Production Methods: On an industrial scale, the synthesis involves large-scale reactors and controlled conditions to ensure the purity and yield of the compound. The reaction is typically carried out under an inert atmosphere to prevent unwanted side reactions.
Types of Reactions:
Oxidation: The hydroxyl groups in the compound can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can undergo reduction reactions, particularly at the carbonyl group, to form alcohols.
Substitution: The hydroxyl groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and chromium(VI) compounds.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.
Major Products Formed:
Oxidation Products: Carboxylic acids and ketones.
Reduction Products: Alcohols.
Substitution Products: Ethers, esters, and other functionalized derivatives.
科学的研究の応用
Chemistry: The compound is used in organic synthesis as a building block for more complex molecules. Its hydrophilic nature makes it useful in reactions requiring water-soluble intermediates. Biology: It can be used as a probe in biological studies to understand lipid interactions and membrane dynamics. Medicine: Industry: It is used in the production of surfactants, emulsifiers, and other industrial chemicals.
作用機序
The compound exerts its effects through its amphiphilic nature, which allows it to interact with both hydrophilic and hydrophobic substances. Its molecular targets include cell membranes and lipid bilayers, where it can disrupt or stabilize structures. The pathways involved include membrane fusion, vesicle formation, and lipid signaling.
類似化合物との比較
N-[(2-hydroxyethyl)octadecanamide]: Similar in structure but lacks the bis(2-hydroxyethyl)amino group.
N-[(2-hydroxyethyl)hexadecanamide]: A shorter chain analog with similar properties.
N-[(2-hydroxyethyl)oleamide]: Contains an unsaturated fatty acid chain.
Uniqueness: Octadecanamide, N-[[2-[bis(2-hydroxyethyl)amino]ethoxy]methyl]-, is unique due to its bis(2-hydroxyethyl)amino group, which provides additional hydrophilic character and potential for more complex interactions compared to its analogs.
特性
CAS番号 |
61702-64-5 |
|---|---|
分子式 |
C25H52N2O4 |
分子量 |
444.7 g/mol |
IUPAC名 |
N-[2-[bis(2-hydroxyethyl)amino]ethoxymethyl]octadecanamide |
InChI |
InChI=1S/C25H52N2O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-25(30)26-24-31-23-20-27(18-21-28)19-22-29/h28-29H,2-24H2,1H3,(H,26,30) |
InChIキー |
ZFTNSSDKWRIVEY-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCCC(=O)NCOCCN(CCO)CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















